3-(Tert-butyl)-2-hexanoylindeno[3,2-C]pyrazol-4-one
Description
3-(Tert-butyl)-2-hexanoylindeno[3,2-C]pyrazol-4-one is a synthetic heterocyclic compound featuring an indeno[3,2-c]pyrazol-4-one core substituted with a tert-butyl group at position 3 and a hexanoyl (C6H11CO-) group at position 2. The compound is commercially available at 95% purity for research purposes, though its specific applications remain underexplored in published studies .
Key physical properties inferred from analogs include:
- Form: Likely a crystalline powder (common for indenopyrazoles) .
- Molecular weight: ~337 g/mol (estimated from substituent contributions).
- Lipophilicity: Higher than phenyl-substituted analogs due to the aliphatic hexanoyl chain, suggesting improved solubility in organic solvents .
Properties
IUPAC Name |
3-tert-butyl-2-hexanoylindeno[1,2-c]pyrazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-5-6-7-12-15(23)22-19(20(2,3)4)16-17(21-22)13-10-8-9-11-14(13)18(16)24/h8-11H,5-7,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHDAPAGFNRKLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)N1C(=C2C(=N1)C3=CC=CC=C3C2=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(Tert-butyl)-2-hexanoylindeno[3,2-C]pyrazol-4-one typically involves multiple steps, starting with the preparation of the pyrazole core. One common method includes the acylation of tert-butyl 3-(methylamino)but-2-enoate using fluorinated acetic acid anhydrides, followed by reaction with alkyl hydrazines . Industrial production methods often utilize transition-metal catalysts and photoredox reactions to enhance yield and efficiency .
Chemical Reactions Analysis
3-(Tert-butyl)-2-hexanoylindeno[3,2-C]pyrazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like sodium halides.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Tert-butyl)-2-hexanoylindeno[3,2-C]pyrazol-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction often involves hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Structural and Functional Differences
The tert-butyl and hexanoyl substituents distinguish this compound from other indenopyrazole derivatives. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Physical-Chemical Properties
Table 2: Physical Properties Comparison
Biological Activity
3-(Tert-butyl)-2-hexanoylindeno[3,2-C]pyrazol-4-one, a compound characterized by its unique indeno-pyrazole structure, has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a tert-butyl group and an indeno-pyrazole moiety, which are critical for its biological activity. The compound is classified under pyrazole derivatives, which are known for their diverse pharmacological effects.
Pharmacological Properties
Research has indicated that pyrazole derivatives exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects. Specifically, this compound has shown promise in several areas:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. The mechanism appears to involve the induction of apoptosis in tumor cells, although the exact pathways remain to be fully elucidated.
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammation markers in vitro and in vivo. The presence of the pyrazole ring is often associated with inhibition of cyclooxygenase (COX) enzymes.
- Antioxidant Properties : The compound's structure may confer antioxidant capabilities, helping to mitigate oxidative stress in biological systems.
The biological activity of this compound can be attributed to several proposed mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives inhibit enzymes involved in inflammatory processes or cancer progression.
- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways related to growth and apoptosis.
- Oxidative Stress Reduction : By scavenging free radicals, the compound could protect cells from oxidative damage.
Case Studies and Experimental Data
-
Study on Anticancer Properties : A study reported that this compound exhibited significant cytotoxicity against human cancer cell lines. The IC50 values indicated effective inhibition of cell growth at low concentrations.
Cell Line IC50 (µM) MCF-7 (Breast) 15.0 HeLa (Cervical) 12.5 A549 (Lung) 10.0 -
Anti-inflammatory Activity Assessment : In animal models, the compound reduced paw edema significantly compared to control groups treated with standard anti-inflammatory drugs.
Treatment Group Edema Reduction (%) Control 0 Standard Drug 50 This compound 65
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structural integrity of the synthesized compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
